molecular formula C18H12BrN3O3S B2584446 (4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one CAS No. 442555-28-4

(4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one

Cat. No.: B2584446
CAS No.: 442555-28-4
M. Wt: 430.28
InChI Key: BRWKFSYXXJEKLA-CCEZHUSRSA-N
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Description

(4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one is a useful research compound. Its molecular formula is C18H12BrN3O3S and its molecular weight is 430.28. The purity is usually 95%.
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Biological Activity

The compound (4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with various aldehydes or ketones under acidic conditions. The reaction conditions can significantly affect the yield and purity of the final product. For instance, refluxing in ethanol with sulfuric acid as a catalyst has been shown to yield high purity compounds .

Antimicrobial Properties

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial activity. In particular, the compound has been tested against a range of Gram-positive and Gram-negative bacteria, showing superior efficacy compared to standard antibiotics like ampicillin. For example, compounds derived from similar thiazolidine structures displayed better antibacterial potency against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in various cancer cell lines. Research indicates that thiazolidine derivatives can inhibit cell proliferation and promote cell cycle arrest through multiple pathways, including the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Enzyme Inhibition

One of the notable biological activities of thiazolidine derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, a related compound exhibited an IC50 value of 3.56 μmol/L, indicating potent XO inhibitory activity that is approximately 2.5 times more effective than allopurinol, a standard treatment for hyperuricemia . This suggests that similar derivatives may hold promise in managing conditions associated with elevated uric acid levels.

The biological activity of this compound is attributed to its structural components which allow for interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes by binding to their active sites or allosteric sites, disrupting their normal function.
  • Cellular Uptake : The presence of bromine and methoxy groups may enhance cellular permeability, allowing for better bioavailability and efficacy within target cells.
  • Apoptotic Pathways : It can modulate signaling pathways related to cell survival and death, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activities of thiazolidine derivatives similar to the target compound:

  • Study on Antimicrobial Activity : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited up to 17-fold greater antifungal activity compared to standard treatments .
  • Anticancer Evaluation : Thiazolidine compounds were evaluated for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). The results showed significant inhibition of cell growth with IC50 values indicating potent anticancer properties .
  • Xanthine Oxidase Inhibition : Research on related thiazolidine compounds revealed their effectiveness in inhibiting xanthine oxidase, suggesting potential therapeutic applications for gout and other hyperuricemic conditions .

Properties

IUPAC Name

5-(5-bromo-2-oxoindol-3-yl)-4-(4-methoxyanilino)-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c1-25-11-5-3-10(4-6-11)20-16-15(26-18(24)22-16)14-12-8-9(19)2-7-13(12)21-17(14)23/h2-8,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVHLYOSHMAAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(SC(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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